molecular formula C20H18F4N6O B2713391 N2-(3-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine CAS No. 898648-79-8

N2-(3-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2713391
CAS No.: 898648-79-8
M. Wt: 434.399
InChI Key: KZWCIHCMAVWDMP-UHFFFAOYSA-N
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Description

N2-(3-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a 1,3,5-triazine core substituted at the N2 and N4 positions. The N2 position bears a 3-fluorophenyl group, while the N4 position is occupied by a 3-(trifluoromethyl)phenyl group. A morpholino ring is attached at the 6-position of the triazine scaffold (Figure 1). Its molecular formula is C20H19F3N6O, with a molecular weight of 416.41 g/mol .

Properties

IUPAC Name

2-N-(3-fluorophenyl)-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F4N6O/c21-14-4-2-6-16(12-14)26-18-27-17(28-19(29-18)30-7-9-31-10-8-30)25-15-5-1-3-13(11-15)20(22,23)24/h1-6,11-12H,7-10H2,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWCIHCMAVWDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a novel compound within the triazine family, characterized by its unique molecular structure that includes fluorophenyl and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

The compound's chemical formula is C20H18F4N6OC_{20}H_{18}F_4N_6O, with a molecular weight of approximately 437.39 g/mol. Its structure is defined by the presence of a triazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H18F4N6O
Molecular Weight437.39 g/mol
CAS Number1179457-83-0

Anticancer Properties

Research indicates that compounds with a triazine scaffold exhibit significant antiproliferative effects against various cancer cell lines. Specifically, studies have shown that derivatives of triazine, including this compound, can selectively inhibit the growth of cancer cells while sparing non-cancerous cells.

Case Studies

  • Triple Negative Breast Cancer (MDA-MB231) :
    • A study evaluated the antiproliferative effects of triazine derivatives on the MDA-MB231 breast cancer cell line. The results demonstrated that certain compounds reduced cell viability significantly at low concentrations (GI50 values), indicating their potential as targeted anticancer agents .
    • The most active compound in this series exhibited a GI50 value of 0.06 µM against MDA-MB231 cells, highlighting its potency compared to standard chemotherapeutics like methotrexate .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis revealed that specific substitutions on the phenyl rings significantly influenced the biological activity. For instance, para-substituted electron-donating groups enhanced antiproliferative effects, while meta-substituted groups showed variable responses depending on the accompanying substituents .
    • The combination of para-methoxy or para-dimethylamino groups with ortho-fluoro or ortho-chlorophenyl groups was particularly effective in enhancing cytotoxicity against cancer cells .

The precise mechanism through which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that these compounds may interfere with critical cellular pathways involved in proliferation and survival, potentially through modulation of signaling pathways related to apoptosis and cell cycle regulation.

Summary of Findings

The biological activity of this compound has been substantiated through various studies demonstrating its anticancer potential. Its selective inhibition of cancer cell lines such as MDA-MB231 suggests it could serve as a promising candidate for further development in cancer therapeutics.

Table 2: Antiproliferative Activity Summary

Cell LineGI50 (µM)Remarks
MDA-MB2310.06Highly sensitive to treatment
SKBR-3>10More resistant compared to MDA-MB231
MCF-10A>10Non-cancerous control

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related triazine derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Substituent Analysis and Electronic Effects

Table 1: Substituent Comparison of Triazine Derivatives
Compound Name N2 Substituent N4 Substituent Molecular Weight (g/mol) Key Substituent Effects
Target Compound 3-Fluorophenyl 3-(Trifluoromethyl)phenyl 416.41 High electronegativity, lipophilicity
4b: N2-(3-nitrophenyl)-6-morpholino-N4-(4-methoxyphenyl) 3-Nitrophenyl 4-Methoxyphenyl 408.41 Nitro (electron-withdrawing), methoxy (electron-donating)
2d: N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine Benzyl Chloro 320.80* Chloro for reactivity, benzyl for hydrophobicity
N2-(3,4-dimethylphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl) 3,4-Dimethylphenyl 3-(Trifluoromethyl)phenyl 424.45* Methyl groups (electron-donating), increased steric bulk
N2-(4-Ethoxyphenyl)-6-morpholino-N4-(m-tolyl) 4-Ethoxyphenyl m-Tolyl (3-methylphenyl) 393.42* Ethoxy (polar, electron-donating), methyl for lipophilicity

*Calculated based on molecular formulas where explicit data were unavailable.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-fluorophenyl and CF3 groups create a highly electron-deficient triazine core, which may enhance interactions with electron-rich biological targets (e.g., kinase ATP-binding pockets).
  • Lipophilicity : The CF3 group in the target compound increases logP compared to analogs with methoxy or methyl groups. This property is critical for blood-brain barrier penetration or intracellular target engagement.
  • Steric Effects : The 3,4-dimethylphenyl analog introduces steric hindrance, which could reduce binding affinity compared to the smaller 3-fluorophenyl group in the target.

Comparison with Analogs :

  • Compound 2d uses a benzylamine coupling step, whereas the target compound employs fluorinated aryl amines.
  • The 3-nitrophenyl derivative 4b requires careful control of reaction conditions to avoid nitro group reduction.
Table 2: Inferred Properties Based on Substituents
Property Target Compound 4b 2d
Solubility Moderate (morpholino) Low (nitro, methoxy) Low (benzyl, chloro)
Metabolic Stability High (CF3, F) Moderate (nitro prone to reduction) Low (chloro may undergo hydrolysis)
Binding Affinity Likely high (CF3 enhances van der Waals interactions) Moderate (nitro may hinder binding) Variable (depends on target)

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